Potency and Selectivity Profile of CCT239065 Relative to Sorafenib and Vemurafenib
CCT239065 inhibits V600EBRAF with an IC50 of 13 nM, which is comparable to vemurafenib (IC50 ~31 nM) but significantly more potent than sorafenib in cellular assays (2-5 μM). Unlike sorafenib, which exhibits a ~100-fold decrease in cellular potency relative to its enzymatic IC50, CCT239065 maintains high cellular activity (ERK1/2 phosphorylation IC50 = 5 nM in WM266.4 cells) [1]. Furthermore, CCT239065 demonstrates >6-fold selectivity over wild-type BRAF (IC50 81 nM) and >50-fold selectivity over VEGFR2/KDR, a critical anti-angiogenic off-target . In comparison, vemurafenib shows only ~3.3-fold selectivity over wild-type BRAF (IC50 100 nM) .
| Evidence Dimension | Enzymatic IC50 for V600EBRAF |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Vemurafenib: 31 nM; Sorafenib: 40 nM (enzymatic) but 2-5 μM (cellular) |
| Quantified Difference | CCT239065 is 2.4-fold more potent than vemurafenib; maintains cellular potency unlike sorafenib |
| Conditions | Purified V600EBRAF kinase assay; WM266.4 melanoma cells for cellular ERK inhibition |
Why This Matters
Procurement for cellular or in vivo studies requires a compound with both high enzymatic potency and robust cellular activity, which CCT239065 provides, avoiding the cellular potency loss seen with sorafenib.
- [1] Whittaker S, et al. A novel, selective, and efficacious nanomolar pyridopyrazinone inhibitor of V600EBRAF. Cancer Res. 2010;70(20):8036-8044. PMID: 20807807 View Source
